molecular formula C23H28N4O4 B2880519 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049519-47-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2880519
CAS No.: 1049519-47-2
M. Wt: 424.501
InChI Key: AXHQTMIFMAMYCX-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a phenylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of simpler amides and amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
  • N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide

Comparison:

  • Structural Differences: The primary difference lies in the substitution on the piperazine ring, which can significantly affect the compound’s pharmacological properties.
  • Pharmacological Properties: Variations in the piperazine substitution can lead to differences in receptor binding affinity and selectivity, potentially altering the compound’s therapeutic profile.

This detailed article provides a comprehensive overview of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c28-22(23(29)25-18-7-8-20-21(17-18)31-16-15-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,17H,4,9-16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHQTMIFMAMYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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